1,4-Benzenediamine, N,N-dimethyl-N'-(4-pyridinylmethylene)-
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Overview
Description
1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- typically involves the reaction of 1,4-benzenediamine with N,N-dimethylformamide and 4-pyridinecarboxaldehyde. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This reaction can produce amine derivatives.
Substitution: This reaction can result in the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds
Scientific Research Applications
1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- include:
1,4-Benzenediamine, N,N-dimethyl-: Known for its use in dye production and as a chemical intermediate.
4-Amino-N,N-dimethylaniline: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
N,N-Dimethyl-1,4-phenylenediamine: Utilized in the production of polymers and other industrial chemicals.
Uniqueness
What sets 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- apart from these similar compounds is its unique combination of aromatic and heterocyclic components, which confer distinct chemical properties and potential applications. This compound’s ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable tool in various fields.
Properties
CAS No. |
1145-75-1 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyridin-4-ylmethylideneamino)aniline |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-5-3-13(4-6-14)16-11-12-7-9-15-10-8-12/h3-11H,1-2H3 |
InChI Key |
LPMPLAUWYMTZIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=NC=C2 |
Origin of Product |
United States |
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